molecular formula C12H21NO2 B13456808 Tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate

Tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B13456808
M. Wt: 211.30 g/mol
InChI Key: DEFOMQZBVWHRQI-UHFFFAOYSA-N
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Description

Tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate: is a bicyclic compound with a tert-butyl ester group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Comparison: Tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate is unique due to its specific bicyclic structure and the presence of both an amino group and a tert-butyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12(13)8-6-4-5-7-9(8)12/h8-9H,4-7,13H2,1-3H3

InChI Key

DEFOMQZBVWHRQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(C2C1CCCC2)N

Origin of Product

United States

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